molecular formula C6H3BrClN3 B6240145 2-bromo-4-chloropyrazolo[1,5-a]pyrazine CAS No. 2751610-55-4

2-bromo-4-chloropyrazolo[1,5-a]pyrazine

Cat. No.: B6240145
CAS No.: 2751610-55-4
M. Wt: 232.46 g/mol
InChI Key: DLZQDPKTLJAJMF-UHFFFAOYSA-N
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Description

2-bromo-4-chloropyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of pyrazolopyrazine molecules. It is a white or off-white crystalline solid that is soluble in some organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloropyrazolo[1,5-a]pyrazine typically involves the bromination and chlorination of pyrazolo[1,5-a]pyrazine derivatives. One common method includes the reaction of 4-chloropyrazolo[1,5-a]pyrazine with N-bromosuccinimide (NBS) to introduce the bromine atom . The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrazolopyrazine derivative.

Scientific Research Applications

2-bromo-4-chloropyrazolo[1,5-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, dopamine receptor agonists, and other bioactive molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of various biological pathways and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloropyrazolo[1,5-a]pyrazine is not fully understood. it is known to interact with specific molecular targets such as kinases and receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-chloropyrazine
  • 4-chloropyrazolo[1,5-a]pyrazine
  • 2-bromo-4-chloropyridine

Uniqueness

2-bromo-4-chloropyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern on the pyrazolopyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

IUPAC Name

2-bromo-4-chloropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-3-4-6(8)9-1-2-11(4)10-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZQDPKTLJAJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)Br)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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